3,5-Difluoro vs. 3,4-Difluoro Phenylsulfonyl Substitution: Regiochemical Impact on Predicted ACC2 Pharmacophore Complementarity
The 3,5-difluorobenzenesulfonyl cap of the target compound positions fluorine atoms symmetrically meta to the sulfonamide linkage, in contrast to the 3,4-difluoro isomer present in the close analog 2-((1-((3,4-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, which situates one fluorine ortho and one meta [1][2]. In the Boehringer Ingelheim ACC inhibitor patent family (US 8,962,641 B2), systematic SAR exploration of the sulfonamide aryl group revealed that the substitution pattern on the phenylsulfonyl moiety directly modulated ACC2 inhibitory potency, with certain regioisomers displaying IC50 differences exceeding one order of magnitude within congeneric series [1]. The 3,5-difluoro configuration eliminates ortho-fluorine steric clash with the pyrrolidine ring while maintaining symmetric electron withdrawal, a feature that computational docking into the ACC2 CT-domain suggests improves complementarity with the lipophilic binding pocket near residues Phe1950 and Leu1982 [1].
| Evidence Dimension | Predicted ACC2 binding complementarity based on sulfonamide aryl fluorine regiochemistry |
|---|---|
| Target Compound Data | 3,5-difluorobenzenesulfonyl cap; symmetric meta-fluorine positioning; computed XLogP3-AA = 1.7; zero H-bond donors |
| Comparator Or Baseline | 3,4-difluorobenzenesulfonyl analog (2-((1-((3,4-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine): asymmetric ortho/meta fluorine; altered steric and electrostatic profile |
| Quantified Difference | Within the Boehringer Ingelheim ACC inhibitor patent SAR, regioisomeric sulfonamide aryl substitution yielded >10-fold variation in ACC2 IC50 values among contiguously reported examples [1] |
| Conditions | In silico docking into human ACC2 CT-domain; ACC2 enzymatic inhibition assay (ATP depletion, malonyl-CoA detection) |
Why This Matters
The 3,5-difluoro regiochemistry avoids ortho-fluorine steric penalties while preserving electron withdrawal, a combination that structural SAR from the patent family indicates is critical for achieving ACC2 inhibitory potency—procuring the 3,4-difluoro isomer without matched assay data risks obtaining a compound with substantially weaker target engagement.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2, issued February 24, 2015. (See sulfonamide aryl SAR and ACC2 inhibition data in Examples and biological assay sections.) View Source
- [2] PubChem. 4-{[1-(3,5-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine, CID 122160914. National Center for Biotechnology Information. Accessed April 2026. (Computed physicochemical properties: XLogP3-AA, H-bond donor/acceptor counts.) View Source
